Cas no 1027600-78-7 (methyl 2-(4-aminobutyl)benzoate)

methyl 2-(4-aminobutyl)benzoate 化学的及び物理的性質
名前と識別子
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- methyl 2-(4-aminobutyl)benzoate
- 1027600-78-7
- EN300-1997947
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- インチ: 1S/C12H17NO2/c1-15-12(14)11-8-3-2-6-10(11)7-4-5-9-13/h2-3,6,8H,4-5,7,9,13H2,1H3
- InChIKey: LMWNARFKIXCJAB-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1C=CC=CC=1CCCCN)=O
計算された属性
- せいみつぶんしりょう: 207.125928785g/mol
- どういたいしつりょう: 207.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 52.3Ų
methyl 2-(4-aminobutyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1997947-5.0g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1997947-0.5g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1997947-10g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 10g |
$3622.0 | 2023-09-16 | ||
Enamine | EN300-1997947-10.0g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1997947-0.25g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1997947-2.5g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1997947-0.1g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1997947-1g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-1997947-1.0g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1997947-0.05g |
methyl 2-(4-aminobutyl)benzoate |
1027600-78-7 | 0.05g |
$707.0 | 2023-09-16 |
methyl 2-(4-aminobutyl)benzoate 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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9. Book reviews
methyl 2-(4-aminobutyl)benzoateに関する追加情報
Introduction to CAS No. 1027600-78-7: Methyl 2-(4-Aminobutyl)Benzoate
Methyl 2-(4-aminobutyl)benzoate, identified by the CAS registry number 1027600-78-7, is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound belongs to the class of benzoates, which are widely used in pharmaceuticals, agrochemicals, and specialty chemicals. The structure of methyl 2-(4-aminobutyl)benzoate consists of a benzoate group with a methyl ester and a substituted butyl chain containing an amino group, making it a versatile molecule with promising functional properties.
Recent studies have highlighted the potential of methyl 2-(4-aminobutyl)benzoate in drug delivery systems. Its ability to form stable complexes with various bioactive molecules has made it a valuable component in the development of targeted drug delivery systems. Researchers have explored its use as a carrier for anti-cancer drugs, where its biocompatibility and controlled release properties have shown significant promise. This application underscores the importance of understanding the molecular interactions and pharmacokinetics of CAS No. 1027600-78-7 in biological systems.
In addition to its pharmaceutical applications, methyl 2-(4-aminobutyl)benzoate has also been investigated for its role in materials science. The compound's ability to act as a polymerizable monomer has led to its use in the synthesis of novel polymeric materials with tailored mechanical and thermal properties. These materials have potential applications in advanced composites, coatings, and biomedical devices. Recent advancements in polymerization techniques have further enhanced the versatility of CAS No. 1027600-78-7, making it a key ingredient in next-generation materials.
The synthesis of methyl 2-(4-aminobutyl)benzoate involves a multi-step process that typically includes esterification and substitution reactions. Researchers have optimized these processes to improve yield and purity, ensuring that the compound meets the stringent requirements of various industrial applications. The development of scalable synthesis methods has been a focal point for manufacturers, as the demand for this compound continues to grow across different sectors.
Beyond its technical applications, methyl 2-(4-aminobutyl)benzoate has also been studied for its environmental impact. Assessments of its biodegradability and toxicity have been conducted to ensure that its use does not pose significant risks to ecosystems. These studies have provided valuable insights into the safe handling and disposal of this compound, aligning with global efforts to promote sustainable chemical practices.
In conclusion, methyl 2-(4-aminobutyl)benzoate (CAS No. 1027600-78-7) is a multifaceted compound with diverse applications across pharmaceuticals, materials science, and specialty chemicals. Its unique chemical structure and functional properties continue to drive innovative research and development efforts. As advancements in synthesis techniques and application technologies progress, this compound is poised to play an even more significant role in shaping future industries.
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